4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide

Beschreibung

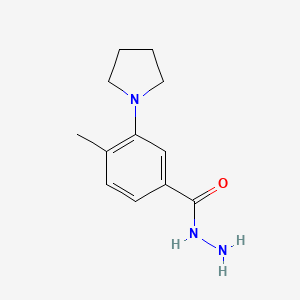

4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide (C₁₂H₁₇N₃O, MW 219.28) is a benzohydrazide derivative featuring a methyl group at the 4-position and a pyrrolidine ring at the 3-position of the benzene core (Fig. 1) . The pyrrolidine substituent introduces steric bulk and basicity, while the methyl group may influence lipophilicity and electronic properties.

Eigenschaften

Molekularformel |

C12H17N3O |

|---|---|

Molekulargewicht |

219.28 g/mol |

IUPAC-Name |

4-methyl-3-pyrrolidin-1-ylbenzohydrazide |

InChI |

InChI=1S/C12H17N3O/c1-9-4-5-10(12(16)14-13)8-11(9)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16) |

InChI-Schlüssel |

AKISAFNPAOBGME-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)NN)N2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with pyrrolidine, followed by reduction and subsequent hydrazide formation . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .

Analyse Chemischer Reaktionen

Key Reaction Mechanisms

The compound participates in reactions typical of hydrazides, including:

-

Hydrogen bonding : Forms interactions with biological targets (e.g., ARG60 and GLN28 residues in enzymes) via oxygen atoms from the benzohydrazide core .

-

Hydrazinolysis : Conversion of esters to hydrazides under acidic or basic conditions .

-

Condensation reactions : Reaction with aldehydes to form hydrazone derivatives, influencing biological activity .

For example, in urease inhibition studies, derivatives of similar benzohydrazides exhibit IC₅₀ values ranging from 13.33–251.74 µM , with substituents like electron-donating groups enhancing activity .

Structural Characterization and Reaction Data

Spectral and analytical data confirm reaction outcomes:

-

1H NMR : Peaks at δ 2.79 (s, NCH₃) and δ 5.78 (CH–CH pyr) indicate pyrrolidine ring formation .

-

13C NMR : Signals at δ 105.79 ppm correspond to pyrrole carbons .

-

IR : Absorption at 1660 cm⁻¹ confirms C=O stretching in hydrazides .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research has demonstrated that compounds related to 4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide exhibit significant antibacterial activity. For instance, a study on a series of benzohydrazides indicated that several synthesized molecules showed strong inhibition against dihydrofolate reductase (DHFR), an enzyme critical for bacterial survival . The binding interactions of these compounds with DHFR suggest their potential as antibacterial agents targeting this enzyme.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Enzyme | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-acetyl)benzohydrazide | DHFR | 0.05 - 0.1 µg/mL | Strong |

| This compound | DHFR | Not specified | Moderate |

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Studies indicate that derivatives of benzohydrazides can inhibit Mycobacterium tuberculosis effectively. The structural properties of pyrrole rings enhance interactions with the target enzymes, making them promising candidates for further development in treating tuberculosis .

Anticancer Activity

In addition to its antibacterial and antitubercular activities, this compound has shown potential in anticancer applications. A study involving the synthesis of maleimide–succinimide derivatives revealed that certain hydrazides exhibited significant cytotoxic effects against breast cancer cells (MCF-7). The molecular docking studies indicated that these compounds interact with key proteins involved in cancer progression .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N’-[1-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-phenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide | Breast Cancer (MCF-7) | Not specified | Inhibition of AKT1 and CDK2 |

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby disrupting their function and exerting its antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzohydrazide Derivatives

The biological and physicochemical profiles of benzohydrazides are highly dependent on substituent type, position, and hybridization. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of 4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide and Analogs

Substituent Position and Activity Trends

- 3- vs. For this compound, the 4-methyl group may improve metabolic stability, while the 3-pyrrolidine could enhance target binding through steric or electronic interactions.

- Ortho-Substitution : Benzohydrazides with ortho-sulfonamide or thiophene-2-carboxamide moieties exhibit potent cholinesterase inhibition (AChE/BChE), highlighting the importance of ortho-substituents in enzyme targeting .

Functional Group Contributions

- Pyrrolidine vs. Other Heterocycles: The pyrrolidine group in this compound introduces conformational flexibility and basicity, contrasting with rigid quinoline-ethynyl groups in Vodobatinib, which enhance kinase selectivity .

- Electron-Withdrawing Groups (EWGs) : Chloro (e.g., CHBH, IC₅₀ = 21.5 µM ) and sulfonyl (e.g., 6e, ZI = 25 mm ) substituents improve antimicrobial and anticancer activities by modulating electron density and binding affinity.

Hybridization and Scaffold Modifications

- Molecular Hybrids: Vodobatinib’s quinoline-ethynyl-benzohydrazide scaffold demonstrates the efficacy of hybrid structures in targeting tyrosine kinases, whereas indole-coumarin hybrids in leverage dual pharmacophores for anti-leishmanial action.

Biologische Aktivität

4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylbenzohydrazide with pyrrolidine derivatives. The compound can be characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For example, in one study, the compound was synthesized with a yield of approximately 75% and characterized by its melting point (M.P.) and spectral data confirming its structure .

Antibacterial Activity

Research has indicated that this compound exhibits notable antibacterial properties. A study evaluated its efficacy against various bacterial strains, showing promising results:

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 ± 0.02 |

| Escherichia coli | 0.78 ± 0.02 |

| Pseudomonas aeruginosa | 1.56 ± 0.02 |

The compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria . The mechanism of action is thought to involve interference with bacterial enzyme systems essential for survival.

Anticancer Activity

In addition to its antibacterial effects, this compound has shown potential anticancer activity. In vitro studies have tested its effects on various cancer cell lines, including breast cancer cells (MCF-7). The results indicated that the compound could induce cytotoxic effects at certain concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <10 |

Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation, such as AKT1 and CDK2 . This interaction may lead to apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes critical for bacterial and cancer cell metabolism. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both bacteria and cancer cells:

| Enzyme | Inhibition (%) |

|---|---|

| Dihydrofolate reductase | 70% at 50 µM |

| Enoyl ACP reductase | 65% at 50 µM |

These findings suggest that the compound may serve as a dual-action agent against infections and tumors by targeting these enzymes .

Case Studies

Recent studies have focused on the development of derivatives of benzohydrazides that include pyrrolidine moieties. These studies have reported enhanced biological activities compared to their parent compounds. For instance, a series of new hydrazide derivatives were synthesized and evaluated for their antimicrobial and anticancer properties, demonstrating improved efficacy over traditional treatments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methyl-3-(pyrrolidin-1-yl)benzohydrazide derivatives, and how can their purity be validated?

- Methodology : Utilize green synthesis approaches (e.g., PEG 400 as a recyclable solvent) to minimize environmental impact . Post-synthesis, validate purity via UV-Vis, FTIR, and NMR spectroscopy to confirm functional groups (e.g., hydrazide bridge, pyrrolidine substitution) . For crystallographic validation, employ X-ray diffraction (SHELX suite for refinement) . Mass spectrometry ensures molecular weight accuracy .

Q. How are benzohydrazide derivatives initially screened for biological activity in academic settings?

- Approach : Prioritize in vitro assays for antioxidant (e.g., DPPH radical scavenging), antimicrobial (against Mycobacterium tuberculosis or Botrytis cinerea), and cytotoxic activity (using CCK-8 assays on cancer cell lines like A549 or MDA-MB-231) . Dose-response curves (e.g., IC50 calculations via GraphPad Prism) quantify potency .

Advanced Research Questions

Q. What computational strategies are used to elucidate the antioxidant mechanism of benzohydrazide derivatives?

- Analysis : Combine density functional theory (DFT) with experimental kinetics to identify dominant mechanisms (e.g., SPLET vs. HAA). Thermodynamic parameters (BDE, IP, PDE) predict reactivity with radicals, while kinetic studies (time-resolved UV-Vis) validate multi-stage mechanisms (e.g., SPLET–RRC pathways) .

Q. How do structural modifications (e.g., substituent position) influence cholinesterase inhibition in benzohydrazide derivatives?

- SAR Study : Synthesize analogs with ortho-substituted sulfonamide or thiophene-2-carboxamide moieties. Test inhibitory activity against AChE/BChE enzymes using Ellman’s assay. Molecular docking (AutoDock Vina) identifies key interactions (e.g., π-π stacking with Trp86 in AChE) .

Q. What crystallographic data support the coordination chemistry of benzohydrazide-metal complexes?

- Structural Insights : Single-crystal X-ray diffraction reveals octahedral geometry in Co(II) or Cu(II) complexes (e.g., [Co(Bhz)₃]₃(HSSal)₃·7.5H₂O). Bond lengths (M–N/O) and angles validate ligand coordination modes . Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How can contradictions in cytotoxicity data (e.g., varying IC50 values) be resolved?

- Troubleshooting : Control solvent effects (e.g., DMSO concentration ≤0.1%) and cell-line specificity (e.g., UM-UC-3 vs. HeLa). Validate reproducibility via triplicate experiments. Use molecular dynamics simulations to assess membrane permeability differences .

Q. What pharmacokinetic parameters are critical for advancing benzohydrazide derivatives to preclinical studies?

- ADMET Profiling : Predict logP (lipophilicity), plasma protein binding, and CYP450 metabolism using QSAR models. In vitro assays (Caco-2 permeability, microsomal stability) guide lead optimization. Toxicity risks are assessed via Ames test and zebrafish models .

Methodological Considerations

- Data Validation : Cross-reference experimental spectral data (FTIR, NMR) with simulated spectra (Gaussian 09) to confirm structural assignments .

- Conflict Resolution : When biological activity diverges (e.g., antioxidant vs. pro-oxidant effects), conduct ROS scavenging assays under varied pH/polarity conditions to identify context-dependent mechanisms .

- Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor < 5%) and TWINABS for twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.